molecular formula C23H24N2O4S B301768 Ethyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B301768
M. Wt: 424.5 g/mol
InChI Key: CODAEGVGPPXDIA-GVFZAWILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EEB or Ethyl EEB. It is a thiazolidinone derivative that has been synthesized for its potential use as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of Ethyl EEB is not fully understood. However, it is believed that the compound interacts with specific proteins or enzymes in cells, leading to the activation of fluorescence properties.
Biochemical and Physiological Effects:
Ethyl EEB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in cell culture studies, suggesting that it may be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of Ethyl EEB for lab experiments include its strong fluorescence properties, which make it a potential candidate for use as a fluorescent probe for biological imaging. However, the limitations of Ethyl EEB include its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on Ethyl EEB. One potential area of research is the development of new synthetic methods for the compound, which may improve its solubility and other properties. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl EEB, as well as its potential applications in scientific research. Finally, research is needed to determine the safety and toxicity of Ethyl EEB in vivo, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl EEB involves the reaction of 4-amino benzoic acid with ethyl acetoacetate, followed by the addition of 4-ethoxybenzaldehyde and thiourea. The reaction mixture is then refluxed in ethanol to obtain the final product, Ethyl EEB.

Scientific Research Applications

Ethyl EEB has been studied for its potential applications in scientific research, particularly in the field of fluorescence imaging. It has been shown to exhibit strong fluorescence properties, making it a potential candidate for use as a fluorescent probe for biological imaging.

properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-[[(5E)-5-[(4-ethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H24N2O4S/c1-4-25-21(26)20(15-16-7-13-19(14-8-16)28-5-2)30-23(25)24-18-11-9-17(10-12-18)22(27)29-6-3/h7-15H,4-6H2,1-3H3/b20-15+,24-23?

InChI Key

CODAEGVGPPXDIA-GVFZAWILSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC)/SC1=NC3=CC=C(C=C3)C(=O)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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